

Introduction: The Role of 1-Boc-3-Methylaminopyrrolidine in Modern Synthesis

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Compound of Interest

Compound Name: **1-Boc-3-methylaminopyrrolidine**

Cat. No.: **B1521357**

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In the landscape of contemporary drug discovery and organic synthesis, the pyrrolidine scaffold is a cornerstone, prized for its unique structural and conformational properties.^[1] Among the diverse array of pyrrolidine derivatives, tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, commonly known as **1-Boc-3-methylaminopyrrolidine**, has emerged as a critical building block. Its strategic combination of a Boc-protected secondary amine and a separate methylamino group provides a versatile platform for constructing complex molecular architectures with high precision.^[1] This intermediate is pivotal in the synthesis of pharmacologically active compounds, particularly in the development of antiviral, antibacterial, and central nervous system (CNS) acting drugs.^{[1][2]}

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of **1-Boc-3-methylaminopyrrolidine**, outlines robust experimental protocols for their characterization, and contextualizes the importance of these properties in its application.

Core Chemical and Physical Properties

The utility of any chemical intermediate is fundamentally linked to its physical properties. These parameters dictate handling, storage, reaction conditions, and purification strategies. The properties of **1-Boc-3-methylaminopyrrolidine** are summarized below.

Property	Value	Source(s)
IUPAC Name	tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate	[3]
Synonyms	1-Boc-3-methylaminopyrrolidine	[4][5]
CAS Number	454712-26-6	[4][5]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[5]
Molecular Weight	200.28 g/mol	[5]
Appearance	Data not consistently available; related compounds are liquids or solids.	N/A
Boiling Point	Data not available; a related compound, (R)-(+)-1-Boc-3-aminopyrrolidine, boils at 243-244 °C.	
Density	Data not available; a related compound, 1-Boc-3-aminopyrrolidine, has a density of 1.022 g/mL at 25 °C.	
Storage Conditions	Store in a cool, dry, well-ventilated area. Keep container tightly closed.	[6]
Safety	Causes skin and serious eye irritation. May cause respiratory irritation.	[6]

Spectroscopic Profile: Confirming Identity and Purity

Spectroscopic analysis is non-negotiable for verifying the structural integrity and purity of a chemical intermediate before its use in a synthetic sequence.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the primary tools for structural elucidation. A typical ^1H NMR spectrum for **1-Boc-3-methylaminopyrrolidine** would confirm the presence of key structural motifs.^[4] For instance, a singlet integrating to nine protons around 1.4 ppm corresponds to the tert-butyl group of the Boc protectorate, while a singlet integrating to three protons around 2.4 ppm indicates the methyl group.^[4] The pyrrolidine ring protons would appear as a series of multiplets in the 2.2-3.6 ppm region.^[4] The ^{13}C NMR spectrum would show characteristic peaks for the carbonyl carbon of the Boc group (~155 ppm) and the quaternary carbon of the tert-butyl group (~79 ppm).^{[7][8]}
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the protonated molecule $[\text{M}+\text{H}]^+$ would be observed, confirming the molecular weight of 200.28.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.^[7] Key stretches would include C-H bands from the alkyl groups, a strong C=O stretch from the carbamate group of the Boc protectorate (typically around $1680\text{-}1700\text{ cm}^{-1}$), and N-H bending from the secondary amine.

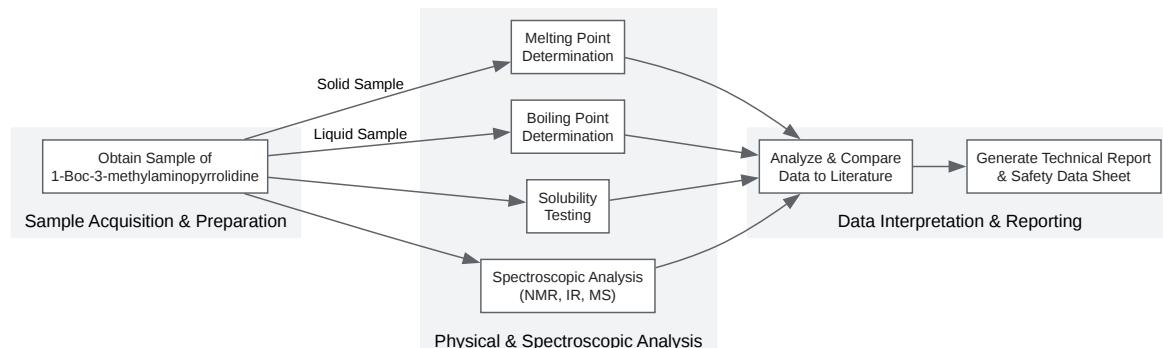


Figure 1: General Workflow for Physical Property Characterization

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Caption: General workflow for the physical and spectroscopic characterization of a chemical compound.

Experimental Protocols for Property Determination

The following sections provide self-validating, field-proven methodologies for determining the core physical properties of organic compounds like **1-Boc-3-methylaminopyrrolidine**. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity; pure crystalline compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden this range.^[9]

Methodology:

- Sample Preparation: Place a small amount of the solid compound on a clean, dry surface. [10] Finely powder the sample if necessary. Push the open end of a glass capillary tube into the powder to collect a small amount.[11] Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 1-2 mm.[10] The small sample size ensures uniform heat transfer.
- Apparatus Setup: Place the packed capillary into the sample holder of a digital melting point apparatus.[11] Ensure the sample is visible through the viewing lens.
- Heating and Observation: Begin heating the block. For an unknown compound, a rapid initial heating can determine an approximate melting point. For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate point, then reducing the heating rate to 1-2°C per minute.[11] A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[12] The melting point range is reported as T1-T2.

Protocol 2: Boiling Point Determination (Microscale Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13][14] This microscale method is ideal for small sample quantities.

Methodology:

- Apparatus Assembly: Add a few milliliters of the liquid sample to a small fusion tube.[15][16] Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid.[13][15]
- Heating Setup: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are level.[14] Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) to provide slow, uniform heating.[15]

- Observation: Heat the apparatus gently.[13] As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[15] This indicates the liquid's vapor has displaced all the air.
- Data Recording: Stop heating and allow the apparatus to cool slowly. The point at which the bubbling stops and liquid just begins to enter the capillary tube is the boiling point.[17] At this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

Protocol 3: Qualitative Solubility Determination

Solubility provides critical insights into the polarity and functional groups of a molecule, guiding choices for reaction solvents, extraction procedures, and purification methods.[18] The principle of "like dissolves like" is the guiding framework.[18]

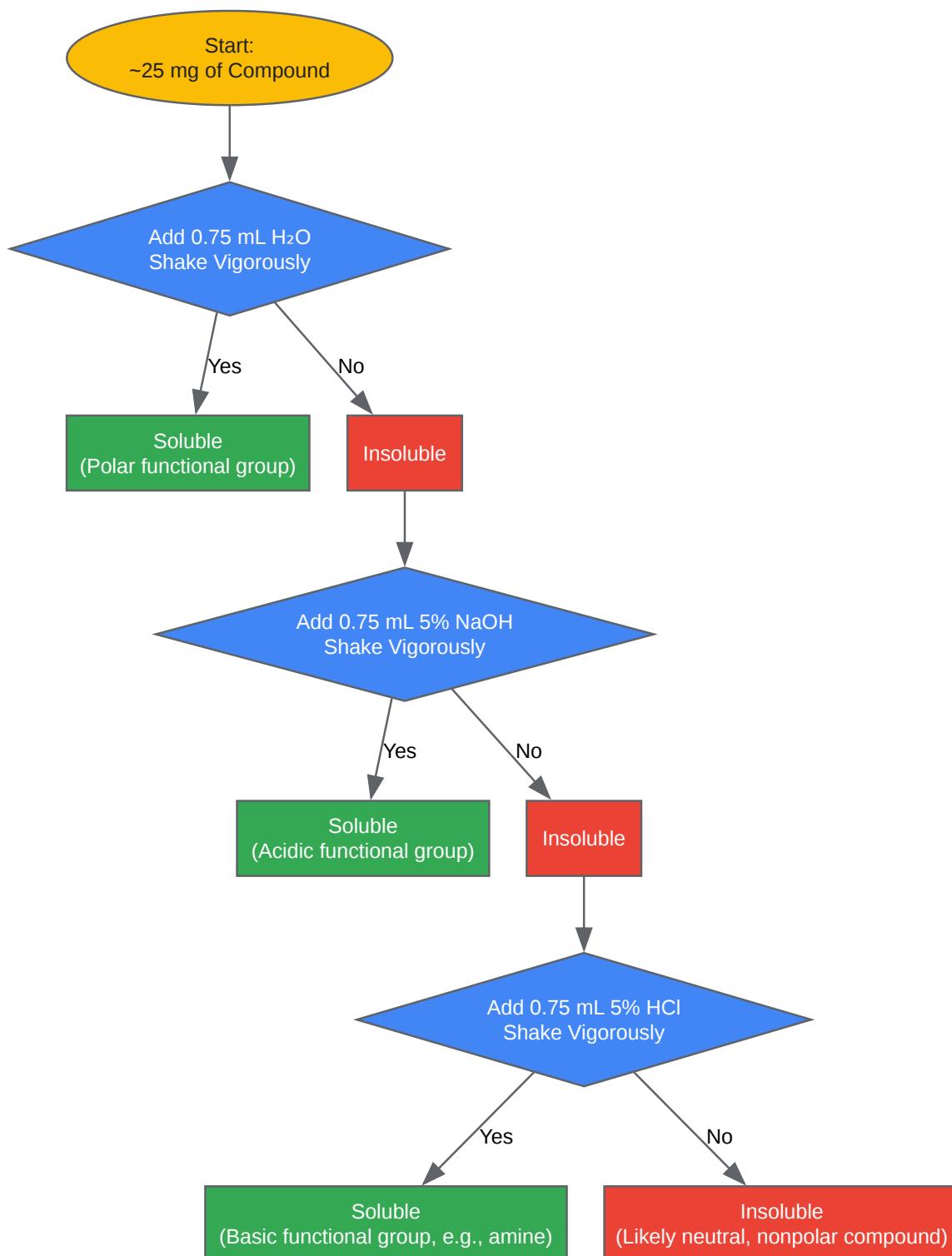


Figure 2: Workflow for Solubility Testing

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Caption: Decision tree for determining the solubility class of an organic compound.

Methodology:

- Initial Test in Water: Place approximately 25 mg of the compound into a small test tube.[19] Add 0.75 mL of deionized water in portions, shaking vigorously for at least 60 seconds after each addition.[18][19] Observe if the compound dissolves completely. Water solubility suggests the presence of polar functional groups and a relatively low molecular weight.
- Test in 5% HCl: If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous HCl.[20][21] Solubility in dilute acid is a strong indication of a basic functional group, such as an amine. The acid protonates the amine to form a water-soluble ammonium salt.[21] **1-Boc-3-methylaminopyrrolidine** is expected to be soluble in 5% HCl.
- Test in 5% NaOH: If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous NaOH.[20][21] Solubility in a dilute base indicates an acidic functional group (e.g., a carboxylic acid or phenol).
- Test in Organic Solvents: Test the compound's solubility in common organic solvents like methanol, dichloromethane, and hexane to assess its polarity profile for applications in chromatography and as a reaction medium.

Conclusion

1-Boc-3-methylaminopyrrolidine is a valuable intermediate whose utility is deeply rooted in its physical properties. An accurate understanding and determination of its molecular weight, structure, and solubility are paramount for its effective application in the synthesis of next-generation pharmaceuticals. The protocols and data presented in this guide provide the necessary framework for researchers to confidently characterize and utilize this versatile building block, ensuring the integrity and success of their synthetic endeavors.

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